Lipophilicity Comparison: vs. Amthamine and Dimaprit
The calculated octanol-water partition coefficient (LogP) for 5-(2-aminoethyl)thiazol-2-amine is 1.508 [1]. This value is substantially lower than that of the closely related H₂ agonist amthamine [2-amino-5-(2-aminoethyl)-4-methylthiazole], which has a reported LogP of 3.732 , and the open-chain analog dimaprit, with a LogP of 2.969 . The absence of the 4-methyl group in the target compound reduces lipophilicity by approximately 2.2 log units relative to amthamine. This pronounced difference predicts superior aqueous solubility and potentially distinct membrane permeability and tissue distribution profiles.
vs. Amthamine 3.732
vs. Dimaprit 2.969
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.508 |
| Comparator Or Baseline | Amthamine (LogP = 3.732); Dimaprit (LogP = 2.969) |
| Quantified Difference | Target LogP is 2.224 units lower than amthamine; 1.461 units lower than dimaprit |
| Conditions | Computational prediction; experimental LogP values not reported for target |
Why This Matters
For procurement decisions in medicinal chemistry, lower LogP indicates improved aqueous solubility and reduced non-specific binding, making the compound a more tractable starting point for optimizing pharmacokinetic properties compared to its more lipophilic analogs.
- [1] Chem960. (n.d.). 5-(2-Aminoethyl)thiazol-2-amine dihydrochloride. CAS: 105774-05-8. LogP: 1.508. View Source
